2-N-ethyl-5-methylpyridine-2,3-diamine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including “2-N-ethyl-5-methylpyridine-2,3-diamine”, can be achieved through various methods . One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications
Reactions with β-ketoesters
Research by Israel and Jones (1973) explored the condensation reactions of β-ketoesters with various diamines, including 2,3-diaminopyridine derivatives. This study contributes to understanding the factors influencing cyclization in these reactions, which is crucial for developing predictive models in organic synthesis (Israel & Jones, 1973).
Photoinduced Amino-Imino Tautomerism
Akai et al. (2006) conducted a study on 2-amino-5-methylpyridine, examining its photoreactive properties through matrix-isolation infrared spectroscopy and DFT calculation. They discovered reversible amino-imino tautomerism, which is significant for understanding light-induced molecular transformations in pyridine derivatives (Akai et al., 2006).
Synthesis of Complexes
Guddneppanavar et al. (2007) synthesized various platinum-acridinylthiourea conjugates using diamines, including 2-N-ethyl-5-methylpyridine-2,3-diamine. Their research focused on the DNA damage potential and antiproliferative properties of these complexes, highlighting the importance of the diamine component in medicinal chemistry (Guddneppanavar et al., 2007).
Nickel(II) Complexes
Kryatov et al. (2002) explored the synthesis and characterization of nickel(II) complexes with aminopyridine ligands, including derivatives of 2-N-ethyl-5-methylpyridine-2,3-diamine. This research provides insights into the electrochemical properties and potential applications of these complexes in catalysis (Kryatov et al., 2002).
properties
IUPAC Name |
2-N-ethyl-5-methylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-10-8-7(9)4-6(2)5-11-8/h4-5H,3,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQBHCXJHLLJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-ethyl-5-methylpyridine-2,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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